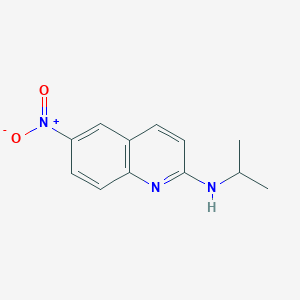
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a propan-2-yloxy group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group is introduced via an etherification reaction, where the hydroxyl group of the isoquinoline derivative reacts with propan-2-ol in the presence of an acid catalyst.
Oxidation and Carboxylation: The final steps involve the oxidation of the isoquinoline core to introduce the oxo group and the carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides .
Scientific Research Applications
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in key biological processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid can be compared with other isoquinoline derivatives, such as:
1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.
7-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Lacks the oxo group, affecting its oxidation-reduction potential.
1-Oxo-7-(methoxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Contains a methoxy group instead of a propan-2-yloxy group, leading to variations in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-7(2)18-8-5-10-9(3-4-14-12(10)15)11(6-8)13(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
PFFUYVIQSMJREF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(CCNC2=O)C(=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(Benzyloxy)imino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B8551720.png)


![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorobenzaldehyde](/img/structure/B8551735.png)

methanone](/img/structure/B8551744.png)

![Tert-butyl benzyl(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8551759.png)




![6,7-dihydro-5H-pyrrolo[1,2-a][1,5]benzodiazepine](/img/structure/B8551806.png)
![6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B8551807.png)
